molecular formula C7H10ClNO3 B13512142 4-(Aminomethyl)benzene-1,2,3-triol hydrochloride

4-(Aminomethyl)benzene-1,2,3-triol hydrochloride

Cat. No.: B13512142
M. Wt: 191.61 g/mol
InChI Key: ALQPWBHXARFSEQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,2,3-triol hydrochloride is a chemical compound with the molecular formula C7H9NO3·HCl. It is a derivative of benzene, featuring an aminomethyl group and three hydroxyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,2,3-triol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,2,3-triol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Aminomethyl)benzene-1,2,3-triol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,2,3-triol hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzene-1,2-diol hydrochloride
  • 4-(Aminomethyl)benzene-1,3-diol hydrochloride
  • 4-(Aminomethyl)benzene-1,2,4-triol hydrochloride

Uniqueness

4-(Aminomethyl)benzene-1,2,3-triol hydrochloride is unique due to the specific arrangement of hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, differentiating it from other similar compounds .

Properties

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

4-(aminomethyl)benzene-1,2,3-triol;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c8-3-4-1-2-5(9)7(11)6(4)10;/h1-2,9-11H,3,8H2;1H

InChI Key

ALQPWBHXARFSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)O)O)O.Cl

Origin of Product

United States

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